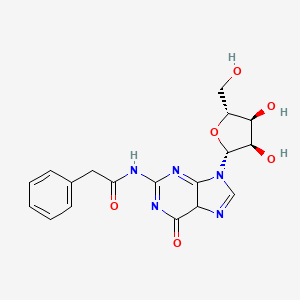

N2-(Phenylacetyl)guanosine

Description

Significance of Nucleoside Modifications in Chemical Biology

The modification of nucleosides is a cornerstone of chemical biology, enabling the exploration of nucleic acid structure, function, and recognition. beilstein-journals.org These modifications can have profound effects on the properties of DNA and RNA, influencing their stability, conformation, and interactions with proteins and other molecules. beilstein-journals.orgbiosynth.com

Chemically altered nucleosides are instrumental in a variety of research applications:

Probing Enzyme Mechanisms: Modified nucleosides are used to study the intricate workings of enzymes that process DNA and RNA, such as polymerases and ligases. rsc.org

Developing Therapeutic Agents: Many antiviral and anticancer drugs are nucleoside analogs that interfere with the replication of viral or cancer cell genetic material. biosynth.com

Expanding the Genetic Alphabet: Scientists are working to create new, unnatural base pairs to expand the genetic code beyond the standard A, T, C, and G, a field where modified nucleosides are essential. frontiersin.org

Labeling and Imaging: Fluorescently tagged nucleosides allow for the visualization of nucleic acids within cells, providing insights into their localization and dynamics. nih.gov

The ability to introduce specific chemical groups onto nucleosides provides a powerful toolkit for dissecting complex biological systems and for the rational design of novel therapeutic agents. biosynth.com

Overview of Guanosine (B1672433) Derivatives in Nucleic Acid Research

Guanosine, one of the four main nucleosides in RNA, and its deoxyribonucleoside counterpart, deoxyguanosine, are frequent targets for chemical modification due to their key roles in nucleic acid structure and function. Guanine-rich sequences, for instance, can form unique four-stranded structures known as G-quadruplexes, which are implicated in important cellular processes. pnas.org

Derivatives of guanosine are synthesized for a multitude of research purposes:

Studying G-Quadruplexes: Modified guanosines help to stabilize or destabilize G-quadruplex structures, allowing researchers to investigate their biological roles. nih.govpnas.org

Investigating DNA Damage and Repair: Certain guanosine derivatives mimic lesions that occur in DNA, aiding in the study of DNA repair mechanisms.

Modulating Gene Expression: Synthetic oligonucleotides containing guanosine analogs can be used to control the expression of specific genes, a technique with therapeutic potential.

The chemical synthesis of guanosine derivatives can be challenging due to the potential for reactions at multiple sites on the molecule. tandfonline.comtandfonline.com However, the development of sophisticated synthetic strategies has enabled the creation of a diverse library of guanosine analogs for a wide array of research applications. tandfonline.com

Historical Context of N2-Protection Strategies in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is a stepwise process that requires the temporary "protection" of reactive functional groups on the nucleoside building blocks to prevent unwanted side reactions. wikipedia.orgumich.edu The exocyclic amino group of guanine (B1146940) (at the N2 position) is one such group that requires protection.

Historically, various protecting groups have been employed for the N2 position of guanosine. The choice of protecting group is critical, as it must be stable throughout the synthesis cycles but readily removable at the end without damaging the newly synthesized oligonucleotide. umich.edu

Early methods sometimes struggled with incomplete removal of the protecting group or with side reactions. The isobutyryl group, for example, while widely used, can be difficult to remove completely. researchgate.net This led to the exploration of alternative protecting groups.

Structure

3D Structure

Properties

Molecular Formula |

C18H19N5O6 |

|---|---|

Molecular Weight |

401.4 g/mol |

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide |

InChI |

InChI=1S/C18H19N5O6/c24-7-10-13(26)14(27)17(29-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)6-9-4-2-1-3-5-9/h1-5,8,10,12-14,17,24,26-27H,6-7H2,(H,20,22,25,28)/t10-,12?,13-,14-,17-/m1/s1 |

InChI Key |

HQYKXJWMEMOETD-LFHDWJCFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=O)C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N2 Phenylacetyl Guanosine and Its Analogues

Chemical Synthesis Approaches for N2-(Phenylacetyl)guanosine

Chemical synthesis remains the cornerstone for producing this compound. The primary challenge lies in selectively acylating the exocyclic N2-amino group of guanosine (B1672433) while leaving the multiple hydroxyl groups on the ribose sugar moiety untouched. To achieve this selectivity, protecting group strategies are essential.

The direct acylation of an unprotected guanosine molecule with an agent like phenylacetyl chloride is generally not a viable synthetic route. Guanosine possesses several reactive sites, including the 2'- ,3'-, and 5'-hydroxyl groups of the ribose sugar, in addition to the target N2-amino group. Without protection, these sites would compete for the acylating agent, leading to a complex mixture of undesired side products and a very low yield of the target this compound. Therefore, methods employing protective groups are standard practice to ensure regioselectivity. The phenylacetyl group itself is often chosen for the protection of the N2-amino group of guanine (B1146940) because it is stable throughout the conditions used in oligonucleotide synthesis. koreascience.kr

The most common and effective strategy for the selective N2-acylation of guanosine involves the transient protection of its reactive hydroxyl and amino groups using a trimethylsilyl (B98337) (TMS) group. libretexts.orgchemistrysteps.com This process typically involves a one-pot reaction where guanosine is first per-silylated.

The synthesis begins by suspending dry guanosine in a solvent like pyridine. google.com An excess of an affordable and effective silylating agent, such as trimethylsilyl chloride (TMSCl), is then added. google.comscielo.br TMSCl reacts with all acidic protons in the guanosine molecule—namely, those on the 2', 3', and 5' hydroxyl groups and the N2-amino group—to form trimethylsilyl ethers and a silylated amine, respectively. google.com

Once these groups are temporarily protected, phenylacetyl chloride is introduced into the same reaction vessel. google.com The silyl (B83357) group on the N2-amino function is more labile than the silyl ethers on the hydroxyls, allowing for a selective reaction. The phenylacetyl group displaces the TMS group on the exocyclic amine. The final step involves the deprotection or "quenching" of the remaining silyl ethers on the ribose moiety. This is typically achieved by adding water and, subsequently, aqueous ammonia (B1221849), which hydrolyzes the silyl ethers to restore the hydroxyl groups, yielding the final product, this compound. google.comgoogle.com

Table 1: Reagents and Conditions for this compound Synthesis via Silyl Protection

| Step | Reagent(s) | Solvent | Temperature | Key Details | Source(s) |

|---|---|---|---|---|---|

| Drying | Guanosine, Pyridine | Pyridine | N/A | Guanosine is dried by co-evaporation with pyridine. | google.com |

| Silylation | Trimethylsilyl chloride (TMSCl) | Pyridine | Room Temp. | Solution is stirred for approximately 1 hour. | google.com |

| Acylation | Phenylacetyl chloride | Pyridine | Room Temp. | Reagent is added dropwise and stirred for 15 hours. | google.com |

| Deprotection | Water, Aqueous Ammonia | N/A | Ice Bath -> Room Temp. | Cold water is added first, followed by aqueous ammonia. | google.com |

While the trimethylsilyl protection method is effective, optimizations have been developed to enhance product yield and purity, particularly for industrial-scale production. google.com A key area of improvement has been the quenching and deprotection step.

A patented improved method focuses on altering the order of addition during the quenching reaction. google.com Instead of adding water to the reaction mixture, the entire reaction system is slowly added to water. google.com This modification has been shown to reduce the formation of byproducts, leading to better selectivity and a significant improvement in the yield and purity of this compound. google.com

Table 2: Comparison of Standard vs. Optimized Synthesis Protocol for this compound

| Parameter | Standard Method | Optimized Method | Advantage of Optimization | Source(s) |

|---|---|---|---|---|

| Quenching | Water is added to the reaction mixture. | The reaction mixture is added to water. | Reduces byproduct generation, improves selectivity. | google.comgoogle.com |

| Deprotection | Aqueous ammonia is used. | Ammonia is not used. | Prevents product decomposition, improving purity and yield. | google.comgoogle.com |

| Post-Treatment | More complex due to byproducts and ammonia. | Simplified treatment, less waste water. | More efficient and environmentally friendly. | google.com |

| Yield & Purity | Yield: ~67%, Purity: ~85% | Yield: ~74%, Purity: ~85% (initial) | Higher yield and potential for higher final purity. | google.com |

Enzymatic Deprotection Strategies for this compound

The removal of the N2-phenylacetyl group is a critical final step after the completion of oligonucleotide synthesis. While chemical methods exist, enzymatic strategies offer significant advantages in terms of mildness and selectivity.

The enzyme Penicillin G Acylase (PGA), often sourced from Escherichia coli, is highly effective at cleaving the phenylacetyl group from the N2-position of guanosine. researchgate.netnih.gov This enzymatic deprotection is recognized as the first method for enzymatically removing a protecting group from the amino function of nucleobases. researchgate.net The reaction is typically carried out under very mild, near-physiological conditions, such as at a neutral pH of 7 and room temperature, in a buffered solution. researchgate.net

This method is versatile and can be applied to deprotect oligonucleotides both in solution and while they are still attached to a solid support. researchgate.net However, the efficiency of the enzymatic cleavage can be dependent on the substrate's complexity. For instance, while the deprotection works efficiently on the single nucleoside level, it has been reported to fail on more complex structures like a mitomycin C-oligonucleotide adduct, likely due to steric hindrance preventing the enzyme from accessing the cleavage site. nih.gov

Table 3: Conditions for Enzymatic Deprotection of N2-Phenylacetyl Protected Nucleosides

| Enzyme | Source Organism | Key Reaction Conditions | Substrate Example | Outcome | Source(s) |

|---|---|---|---|---|---|

| Penicillin G Acylase (PGA) | Escherichia coli | pH 7, Room Temperature | Phenylacetyl-protected oligonucleotides | Successful cleavage in solution and on solid support. | researchgate.net |

| Penicillin G Acylase (PGA) | E. coli | pH 7.0-8.0 | Phenylacetyl derivatives of amino acids and peptides | Successful cleavage for peptide synthesis. | nih.gov |

| Penicillin Amidase (PGA) | Not specified | pH 8.5, aq. MeOH | N2-phenylacetyl mitosene derivative | Successful cleavage (90% yield). | nih.gov |

The use of enzymes like Penicillin G Acylase for deprotection offers several distinct advantages over traditional chemical methods. acs.orgacademie-sciences.fr

Mild Reaction Conditions : Enzymatic reactions proceed under neutral pH and ambient temperatures. researchgate.net This prevents the degradation of sensitive molecules, such as RNA, and avoids side reactions like internucleotide bond cleavage or base modification that can occur with harsh acidic or basic reagents. researchgate.net

High Selectivity : Enzymes exhibit high substrate specificity. PGA specifically targets the phenylacetyl amide bond without affecting other protecting groups or sensitive functionalities within the oligonucleotide. acs.org This chemo- and regioselectivity simplifies synthetic design as it reduces the need for complex protection/deprotection schemes.

Environmental Friendliness : Biocatalytic processes are considered a cornerstone of "green chemistry." mdpi.com They operate in aqueous media, avoid the use of toxic organic solvents and harsh reagents, and generally produce less hazardous waste, making the synthesis more sustainable. academie-sciences.frmdpi.com

Process Integration : The ability of enzymes to function on solid-supported substrates allows for the integration of enzymatic deprotection directly into automated solid-phase synthesis workflows, potentially streamlining the entire process of oligonucleotide production. researchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target compound; protected nucleoside for oligonucleotide synthesis. |

| Guanosine | Starting material for the synthesis. |

| Pyridine | Solvent for the chemical synthesis reactions. |

| Trimethylsilyl chloride (TMSCl) | Reagent for transient protection of hydroxyl and amino groups. |

| Phenylacetyl chloride | Acylating agent to introduce the phenylacetyl group. |

| Aqueous Ammonia | Reagent for removing silyl protecting groups. |

| Penicillin G Acylase (PGA) | Enzyme used for the deprotection (removal) of the phenylacetyl group. |

Role As a Protecting Group in Oligonucleotide and Nucleic Acid Synthesis

N2-Phenylacetyl Group in Deoxyoligonucleotide Synthesis

The synthesis of deoxyoligonucleotides (DNA) via the phosphoramidite (B1245037) method on solid supports is a well-established and automated process. The choice of protecting groups for the nucleobases is fundamental to the success of this methodology.

The N2-phenylacetyl-2'-deoxyguanosine phosphoramidite is employed as one of the four standard building blocks in automated solid-phase DNA synthesis. This phosphoramidite monomer is stable under the anhydrous conditions of the synthesis cycle. The synthesis cycle consists of four main steps:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with a mild acid to expose the 5'-hydroxyl for the next coupling reaction. The N2-phenylacetyl group is stable to these acidic conditions.

Coupling: The activated phosphoramidite monomer couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. The N2-phenylacetyl group prevents the N2-amino group of guanine (B1146940) from interfering with this crucial step.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 sequences) in subsequent cycles.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

The N2-phenylacetyl group remains intact throughout these repeated cycles, ensuring the integrity of the guanine base until the final deprotection stage. Research has shown that for the synthesis of oligodeoxyribonucleotides, the phenylacetyl group is stable under all the necessary reaction conditions. koreascience.kr

The ultimate yield and purity of a synthetic oligonucleotide are highly dependent on the performance of the protecting groups. High coupling efficiency, typically exceeding 99%, is essential to maximize the yield of the full-length product, as any failed coupling steps lead to the accumulation of truncated sequences (failure sequences). glenresearch.com While specific comparative yield data for the N2-phenylacetyl group versus other common guanine protecting groups like isobutyryl (iBu) or dimethylformamidine (dmf) is not extensively detailed in readily available literature, the choice of protecting group is known to influence the outcome.

The lability of the protecting group during the final deprotection step is also critical for purity. The N2-phenylacetyl group is known to be more base-labile than the conventional isobutyryl group. koreascience.kr This allows for milder or faster deprotection conditions, which can be advantageous in preventing base modification or degradation of the oligonucleotide product, thereby contributing to higher purity. Incomplete removal of protecting groups can lead to oligonucleotides with modified hybridization properties and is a significant source of impurity. trilinkbiotech.com The final purity of an oligonucleotide is often assessed by methods like HPLC or PAGE, with purities often needing to be greater than 90% for demanding applications. trilinkbiotech.comthermofisher.com

| Protecting Group Feature | N2-Phenylacetyl | N2-Isobutyryl (Standard) | N2-Dimethylformamidine (dmf) |

| Stability during Synthesis | Stable under standard phosphoramidite cycle conditions. koreascience.kr | Stable under standard phosphoramidite cycle conditions. | Generally stable, but can be more labile than acyl groups. |

| Deprotection Conditions | Removed with aqueous ammonia (B1221849) or other amines; more labile than isobutyryl. koreascience.kr | Requires prolonged treatment with hot aqueous ammonia (e.g., 55°C overnight). | Removed under milder/faster conditions than isobutyryl (e.g., AMA for 10 min at 65°C). glenresearch.com |

| Potential Impact | Faster deprotection can reduce side reactions and improve purity. | Harsher conditions may degrade sensitive modifications on the oligonucleotide. | Very fast deprotection, but the phosphoramidite can be less stable during storage. |

N2-Phenylacetyl Group in Oligoribonucleotide Synthesis

The chemical synthesis of RNA is more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar, which must also be protected throughout the synthesis. This necessitates an orthogonal protecting group strategy, where the 2'-hydroxyl protector can be removed without affecting the base or phosphate protecting groups.

N2-phenylacetyl-guanosine phosphoramidites have been successfully integrated into solid-phase RNA synthesis protocols. For instance, it has been used in combination with 2'-O-Fpmp (1-(2-fluorophenyl)-4-methoxypiperidin-4-yl) protection. nih.gov The solid-phase synthesis of RNA follows the same four-step cycle as DNA synthesis (detritylation, coupling, capping, oxidation). springernature.com However, the steric bulk of the 2'-hydroxyl protecting group can sometimes necessitate longer coupling times compared to DNA synthesis. The exocyclic amino groups of adenine (B156593) and cytosine are typically protected with phenoxyacetyl (PAC) or acetyl groups, respectively, when synthesizing RNA to facilitate milder deprotection conditions compatible with the stability of the RNA backbone. researchgate.net

The compatibility of the N2-phenylacetyl group's deprotection with the removal of the 2'-hydroxyl protecting group is a critical consideration. The most common 2'-OH protecting groups are silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).

The standard deprotection scheme for RNA synthesis is a two-step process:

Base and Phosphate Deprotection: The oligonucleotide is first cleaved from the solid support and the base (including N2-phenylacetyl) and phosphate protecting groups are removed. This is typically achieved using a mixture of aqueous ammonia and methylamine (B109427) (AMA) or ethanolic ammonia/methylamine (EMAM). glenresearch.com The N2-phenylacetyl group is readily cleaved under these conditions.

2'-Hydroxyl Deprotection: The 2'-silyl ether protecting groups are subsequently removed using a fluoride (B91410) source, most commonly triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.com

This sequential process demonstrates the compatibility of the N2-phenylacetyl group with TBDMS and TOM-based RNA synthesis methodologies. The conditions for removing the phenylacetyl group (amine-based hydrolysis) are orthogonal to the conditions for removing the silyl groups (fluoride-based cleavage), ensuring that one step can be performed without interference from the other.

| Protecting Group | Type | Removal Reagent | Orthogonality |

| 5'-OH (Transient) | Trityl Ether (DMT) | Mild Acid (e.g., TCA, DCA) | Orthogonal to base, phosphate, and 2'-OH groups. |

| N2-Amine (Guanine) | Acyl (Phenylacetyl) | Base (e.g., AMA, NH4OH) | Removed with phosphate groups; Orthogonal to 2'-silyl and 5'-DMT groups. |

| Internucleotide Phosphate | Cyanoethyl | Base (e.g., AMA, NH4OH) | Removed with base protecting groups. |

| 2'-OH (Permanent) | Silyl Ether (TBDMS, TOM) | Fluoride Source (e.g., TEA·3HF) | Orthogonal to base, phosphate, and 5'-DMT groups. |

Strategies for Selective Deprotection in Complex Nucleic Acid Constructs

The synthesis of complex nucleic acids, such as those with site-specific modifications or branched structures, often requires orthogonal protecting group strategies that allow for the selective removal of one type of protecting group while others remain intact. jocpr.com

The relative lability of different N-acyl protecting groups can be exploited for selective deprotection. Groups like phenoxyacetyl (PAC) are known to be significantly more labile to basic conditions than standard groups like benzoyl (Bz) or isobutyryl (iBu). nih.gov Studies have shown that under specific ammoniacal conditions, it is possible to rapidly and selectively cleave PAC groups while retaining the majority of benzoyl and isobutyryl groups. nih.gov

While the phenylacetyl group is more labile than the isobutyryl group, it is generally more stable than the phenoxyacetyl group. koreascience.kr This differential lability opens the possibility for selective deprotection. For example, a complex oligonucleotide could be synthesized using a combination of protecting groups with varying stabilities. By carefully controlling the deprotection conditions (reagent, temperature, and time), it may be possible to remove a more labile group like phenoxyacetyl or phenylacetyl while retaining a more robust group like isobutyryl or benzoyl at other positions in the sequence. This strategy allows for post-synthetic modification at a specific, deprotected site on the oligonucleotide while it is still attached to the solid support or after cleavage into solution. However, developing a truly robust and high-yielding selective deprotection protocol for the N2-phenylacetyl group in the presence of other similar acyl groups requires careful optimization of the reaction conditions.

Differential Lability of Protecting Groups in N2-(Phenylacetyl)guanosine-Containing Oligomers

The selection of protecting groups is a critical aspect of successful oligonucleotide synthesis, directly impacting the efficiency of deprotection and the integrity of the final product. The N2-phenylacetyl group, often referred to as the phenoxyacetyl (PAC) group in the context of nucleoside protection, has gained prominence due to its significantly higher lability compared to more traditional protecting groups like isobutyryl (iBu), benzoyl (Bz), and acetyl (Ac). This differential lability allows for the use of milder deprotection conditions, which is particularly advantageous when synthesizing oligonucleotides containing sensitive or modified bases.

Research has demonstrated that the phenoxyacetyl group is substantially more susceptible to cleavage under basic conditions. For instance, one study quantified the lability of the phenoxyacetyl group as being 230 times greater than that of the isobutyryl group when using a methylamine/ethanol deprotection solution. This marked difference in reaction kinetics enables the selective removal of the PAC group while leaving other, more robust protecting groups intact if desired.

Furthermore, studies have shown that N-phenoxyacetyl groups on deoxyadenosine (B7792050) and deoxyguanosine can be completely removed in less than four hours using 29% ammonia at room temperature. nih.gov This is a significant improvement over the harsher conditions often required for the removal of benzoyl and isobutyryl groups, which may necessitate elevated temperatures or prolonged reaction times. nih.gov The rapid and selective cleavage of the phenoxyacetyl group under relatively mild ammoniacal conditions minimizes the risk of side reactions and degradation of the oligonucleotide chain. nih.govresearchgate.net

The following interactive table summarizes the comparative lability of common N-protecting groups used in oligonucleotide synthesis, highlighting the advantageous properties of the N2-phenylacetyl (phenoxyacetyl) group.

| Protecting Group | Common Abbreviation | Relative Lability (Compared to Isobutyryl) | Typical Deprotection Conditions |

| Phenylacetyl (Phenoxyacetyl) | PAC | High (e.g., 230x more labile with methylamine/ethanol) | Concentrated ammonia at room temperature (e.g., < 4 hours) |

| Isobutyryl | iBu | Standard | Concentrated ammonia at elevated temperatures (e.g., 55°C for several hours) |

| Benzoyl | Bz | Low | Concentrated ammonia at elevated temperatures (e.g., 55°C for 8-16 hours) |

| Acetyl | Ac | Moderate | Concentrated ammonia at room temperature or mild heating |

This table provides a generalized comparison; specific deprotection times can vary based on the full protecting group strategy and the specific oligonucleotide sequence.

Methods to Prevent Side Reactions During Deprotection

While the use of the N2-phenylacetyl group allows for milder deprotection protocols, the potential for side reactions still exists, necessitating carefully controlled conditions and, in some cases, specific preventative measures. The primary goals are to ensure the complete and clean removal of the protecting group without modifying the target oligonucleotide.

One potential side reaction, particularly when using "fast-deprotecting" phosphoramidites like those with phenoxyacetyl groups, is N-acetylation or transamidation . This can occur at the exocyclic amino group of guanosine (B1672433) during the synthesis process, specifically during the capping step which traditionally uses acetic anhydride (B1165640). If the N2-phenoxyacetyl group is partially exchanged for an acetyl group from the capping reagent, it can lead to a heterogeneous final product. To circumvent this, an alternative capping reagent, phenoxyacetic anhydride , can be used in place of acetic anhydride. This ensures that any potential exchange involves the same acyl group, thus preventing the introduction of an undesired modification.

Another critical consideration, especially in the synthesis of oligoribonucleotides, is the prevention of chain cleavage . This is a significant risk when using strong aqueous ammonium (B1175870) hydroxide (B78521) for deprotection, as it can lead to the premature removal of 2'-hydroxyl silyl protecting groups (e.g., t-butyldimethylsilyl), which in turn can catalyze the cleavage of the phosphodiester backbone. The high lability of the N2-phenoxyacetyl group on guanosine (and adenosine) is advantageous here, as it allows for deprotection under much milder, anhydrous conditions. The use of saturated anhydrous methanolic ammonia has been shown to effectively remove the phenoxyacetyl groups without causing detectable chain cleavage.

The following table outlines key potential side reactions and the methods employed to prevent them during the synthesis and deprotection of oligonucleotides containing this compound.

| Potential Side Reaction | Stage of Occurrence | Description | Preventative Method |

| N-acetylation/Transamidation | Synthesis (Capping) | Exchange of the N2-phenoxyacetyl group with the acetyl group from the acetic anhydride capping reagent. | Use of phenoxyacetic anhydride as the capping reagent instead of acetic anhydride. |

| Chain Cleavage | Deprotection | Premature removal of 2'-silyl protecting groups by strong aqueous base, leading to cleavage of the RNA backbone. | Utilize the lability of the phenoxyacetyl group by performing deprotection under mild, anhydrous conditions, such as with saturated anhydrous methanolic ammonia . |

By understanding the differential lability of the N2-phenylacetyl group and implementing strategies to mitigate potential side reactions, chemists can effectively utilize this protecting group to synthesize high-quality oligonucleotides, particularly those with sensitive or complex modifications.

Applications of N2 Phenylacetyl Guanosine in Chemical Biology and Molecular Research

Utilization as a Precursor for Modified Nucleosides and Nucleotides

The exocyclic amino group (N2) of guanosine (B1672433) is a critical site for molecular interactions and a common target for chemical modification. The phenylacetyl group in N2-(Phenylacetyl)guanosine can serve as a protecting group, masking the reactivity of the N2-amine during multi-step chemical syntheses. umich.edubiotage.com This protection is essential for preventing unwanted side reactions when modifying other parts of the nucleoside, such as the ribose sugar or the phosphate (B84403) backbone. umich.edu Once other synthetic steps are complete, the phenylacetyl group can be removed to either restore the natural guanosine structure or to allow for the introduction of other functional moieties at the N2 position.

Modification at the N2 position of guanosine is a key strategy for the development of fluorescently labeled nucleosides. While the direct use of this compound as an intermediate for this purpose is a logical synthetic route, the broader principle involves using an N2-acyl group as a temporary protecting group. After other modifications are made to the nucleoside, the acyl group can be cleaved to free the N2-amine for conjugation with a fluorophore. This approach enables the creation of fluorescent guanosine analogues that can be incorporated into DNA or RNA to study nucleic acid structure, dynamics, and interactions.

Research into N2-Modified Guanosine Cap Analogues

One of the most significant applications of N2-aromatic guanosine derivatives is in the study of the 5' cap structure of eukaryotic messenger RNA (mRNA). nih.gov The cap, typically a 7-methylguanosine (B147621) (m7G) linked to the mRNA via a 5'-5' triphosphate bridge, is crucial for mRNA stability and for the initiation of translation. frontiersin.orgfrontiersin.org Modifications to this cap structure, particularly at the N2 position of the m7G, have profound effects on these processes. nih.govfrontiersin.org

Researchers have designed and synthesized a variety of N2-modified dinucleotide cap analogues to enhance the properties of synthetic mRNA for therapeutic and research applications. frontiersin.orgfrontiersin.orgnih.gov The synthesis of these analogues typically involves the chemical coupling of an N2-substituted 7-methylguanosine diphosphate (B83284) (m7GDP) derivative with a guanosine diphosphate (GDP) imidazolide (B1226674) derivative. nih.gov Aromatic substituents at the N2 position, such as the phenylacetyl-related benzyl (B1604629) group, have been a major focus of this research. frontiersin.orgfrontiersin.org These modifications are designed to increase the cap's affinity for key cellular proteins, improve translation efficiency, and in some cases, ensure that the cap is incorporated onto the mRNA in the correct orientation during in vitro transcription. frontiersin.orgnih.gov Some N2-substituents prevent RNA polymerase from initiating transcription from the methylated guanosine, forcing incorporation in the correct, forward orientation. frontiersin.org

The initiation of protein synthesis in eukaryotes is critically dependent on the recognition of the mRNA cap by the eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov Overexpression of eIF4E is linked to various cancers, making it a therapeutic target. nih.govbiorxiv.org N2-modified cap analogues have been extensively studied as competitive inhibitors of the eIF4E-cap interaction. nih.govacs.org

The introduction of bulky, aromatic substituents at the N2 position, a class to which this compound belongs, can significantly enhance the binding affinity of the cap analogue for eIF4E. nih.govfrontiersin.org This increased affinity leads to potent inhibition of cap-dependent translation. nih.govnih.gov For example, dinucleotide cap analogues with an N2-benzyl substituent have demonstrated inhibitory potentials many times greater than the standard, unmodified m7GpppG cap. nih.gov This enhanced inhibition is attributed to additional favorable interactions between the N2-substituent and the eIF4E protein. nih.gov The potency of these analogues is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating stronger inhibition.

| Cap Analogue | Modification | IC50 (µM) | Fold Improvement vs. m7GpppG | Reference |

|---|---|---|---|---|

| m7GpppG | Standard Cap | 26.0 | 1.0 | nih.gov |

| (bn)2m7GpppG | N2-benzyl | 1.77 | 14.7 | nih.gov |

| (p-OCH3-bn)2m7GpppG | N2-(p-methoxybenzyl) | 2.55 | 10.2 | nih.gov |

| (p-Cl-bn)2m7GpppG | N2-(p-chlorobenzyl) | 2.29 | 11.4 | nih.gov |

| bn7GMP | N7-benzyl (monophosphate) | 4.20 | N/A | nih.gov |

| (aromatic)2m7GMP | N2-aromatic (monophosphate) | 1.80 | N/A | nih.gov |

| (bn)7(aromatic)2GMP | N2-aromatic & N7-benzyl (monophosphate) | 2.70 | N/A | nih.gov |

Site-Specific Functionalization of Oligonucleotides

In the chemical synthesis of DNA and RNA oligonucleotides, protecting groups are essential to prevent undesired side reactions at the reactive functional groups of the nucleobases. umich.edubiotage.com For guanosine, the exocyclic N2-amino group must be protected during the automated solid-phase synthesis cycle. wikipedia.orgmeasurebiology.org

This compound, after conversion to a suitable phosphoramidite (B1245037) building block, can be used in this context. The phenylacetyl group serves as a protecting group for the N2-amine, analogous to more commonly used groups like isobutyryl or benzoyl. biotage.commeasurebiology.org This protection ensures that the N2-amine does not react with the activated phosphoramidite monomers during the coupling steps of oligonucleotide synthesis. wikipedia.org The use of such a protected guanosine phosphoramidite allows for the precise, site-specific incorporation of a guanine (B1146940) base at any desired position within a growing DNA or RNA chain. After the synthesis is complete, the phenylacetyl group is removed during the final deprotection step, typically using a basic solution like ammonium (B1175870) hydroxide (B78521), to yield the final, functional oligonucleotide. biotage.com This methodology is fundamental to creating synthetic genes, primers, probes, and therapeutic oligonucleotides like siRNAs and antisense agents. wikipedia.org

Reductive Amination for N2-Amine Modification

A key application of compounds related to this compound involves the strategic modification of the N2-exocyclic amine of guanine. Reductive amination, also known as reductive alkylation, is a powerful chemical method used to form a carbon-nitrogen bond by converting a carbonyl group to an amine through an intermediate imine. wikipedia.org This reaction is particularly useful for the selective functionalization of guanosine at its N2 position, owing to the higher reactivity of this primary amine compared to the amines on other nucleobases like adenine (B156593) and cytosine. researchgate.net

The process typically involves two main steps that can often be performed in a single pot:

Imine Formation: The N2-amine of guanosine reacts with an aldehyde or ketone under weakly acidic conditions to form a Schiff base, or imine intermediate.

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is introduced to reduce the imine to a stable secondary amine. masterorganicchemistry.com Sodium cyanoborohydride is a common choice because it is mild enough to selectively reduce the imine in the presence of the original carbonyl compound. masterorganicchemistry.com

Table 1: Overview of Reductive Amination for N2-Guanosine Modification

| Step | Reactants | Intermediate/Product | Key Reagents |

|---|---|---|---|

| 1. Imine Formation | Guanosine (N2-amine), Aldehyde/Ketone | Imine (Schiff base) | Mildly acidic conditions |

Introduction of Reactive Handles for Bioconjugation Studies

The selective modification of the N2-amine of guanosine via methods like reductive amination is instrumental in introducing "reactive handles" into nucleic acids. researchgate.net A reactive handle is a functional group that is chemically distinct and can be used for subsequent, specific chemical reactions. This approach allows for the site-specific attachment of various molecules to DNA or RNA, a process known as bioconjugation.

Once the reactive handle is installed on the guanosine residue, it can be used for a variety of downstream applications, including:

Attaching fluorescent dyes for imaging and tracking nucleic acids within cells.

Linking biotin (B1667282) for affinity purification and interaction studies.

Connecting cross-linking agents to probe nucleic acid-protein interactions.

Attaching therapeutic agents for targeted drug delivery.

This strategy of post-synthetic modification provides a versatile platform for creating functionalized oligonucleotides with tailored properties for advanced research in diagnostics and therapeutics. researchgate.netwesleyan.edu

Studies on Guanine Adduct Formation and Repair Mechanisms

Guanine is the most frequently damaged nucleobase in DNA. nih.gov It is susceptible to modification at several positions, including N2, O6, N7, and C8, by various carcinogens and alkylating agents. nih.gov These modifications, known as DNA adducts, can disrupt normal cellular processes like DNA replication, potentially leading to mutations or cell death if not corrected by DNA repair mechanisms. nih.gov Modified guanosine derivatives are crucial tools for studying the formation of these adducts and the cellular machinery that repairs them.

Research on O6-Substituted Guanine Derivatives

A significant area of research focuses on O6-substituted guanine derivatives, which are known to be particularly mutagenic lesions. nih.gov The N2-phenylacetyl group can be used as a protecting group during the synthesis of these O6-modified compounds. Research in this area often involves synthesizing specific O6-alkylguanine derivatives to study their interaction with DNA repair proteins. nih.gov

One of the most important repair proteins is O6-alkylguanine-DNA alkyltransferase (AGT), which directly reverses this type of damage by transferring the alkyl group from the guanine's O6 position to one of its own cysteine residues. nih.gov Certain O6-substituted guanine derivatives, such as O6-benzylguanine, act as potent inactivators of AGT. nih.goviaea.org By studying various analogs with different substitutions at the O6 position, researchers can probe the active site of the AGT protein and develop inhibitors. nih.gov These inhibitors are of great interest in cancer therapy, as they can enhance the efficacy of alkylating chemotherapeutic agents by preventing cancer cells from repairing the DNA damage induced by the drugs. nih.gov

Table 2: Examples of O6-Substituted Guanine Derivatives in Research

| Compound | Application/Target | Research Focus |

|---|---|---|

| O6-Methylguanine (O6-MeG) | DNA lesion model | Studying translesion synthesis by DNA polymerases. nih.gov |

| O6-Benzylguanine | AGT Inactivator | Enhancing chemotherapy; studying DNA repair mechanisms. nih.gov |

Investigation of DNA-Protein Interactions with Modified Guanine Residues

The presence of modified guanine residues, including N2-alkylguanines and O6-alkylguanines, can significantly impact the interaction between DNA and various proteins, particularly DNA polymerases during replication. nih.gov Synthetic oligonucleotides containing site-specifically placed this compound or other N2- and O6-modified analogs are essential tools for these investigations. nih.gov

Studies using these modified DNA templates allow researchers to examine:

DNA Binding Affinity: How tightly a DNA polymerase or other DNA-binding protein binds to a segment of DNA containing a lesion. nih.gov

Translesion Synthesis (TLS): The ability of specialized DNA polymerases to replicate past a DNA lesion. Researchers can determine the efficiency and fidelity (i.e., which nucleotide is inserted opposite the lesion) of this process. nih.gov For example, studies have shown that different polymerases exhibit different preferences for inserting nucleotides opposite lesions like N2-methylguanine versus O6-methylguanine. nih.gov

These studies provide fundamental insights into the mechanisms of DNA damage tolerance and mutagenesis, revealing how cells cope with DNA lesions and the circumstances under which these lesions lead to permanent mutations. nih.gov

Analytical Methodologies for N2 Phenylacetyl Guanosine and Its Nucleic Acid Conjugates in Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to the isolation and purity assessment of N2-(Phenylacetyl)guanosine and its derivatives, ensuring that subsequent synthetic and analytical procedures are not compromised by impurities.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of this compound and related oligonucleotide intermediates. Reverse-phase HPLC (RP-HPLC) is commonly employed, separating compounds based on their hydrophobicity. While a specific, detailed protocol for the standalone this compound is not extensively documented in readily available literature, methods used for oligonucleotides containing this modified base provide insight. For instance, in the analysis of complex synthetic oligonucleotides, specific HPLC programs are utilized to resolve the desired product from synthetic failures and byproducts. The retention time (Rt) serves as a key identifier in a given chromatographic system. One study involving a protected guanosine (B1672433) derivative within a larger oligonucleotide fragment reported a retention time of 17.06 minutes under a specific gradient program, demonstrating the technique's resolving power. The selection of the stationary phase (e.g., C8 or C18 columns) and the mobile phase composition (typically an acetonitrile/water or methanol/water system with modifiers like trifluoroacetic acid or formic acid) are optimized to achieve efficient separation.

Column Chromatography for Compound Isolation

Column chromatography is the primary technique for the purification of this compound on a preparative scale following its synthesis. Silica gel is the most common stationary phase used for this purpose. The process involves dissolving the crude reaction mixture and applying it to the top of a packed silica gel column. A solvent system of appropriate polarity is then passed through the column to elute the components at different rates. Research involving the synthesis of N2-phenylacetylguanosine derivatives for oligonucleotide synthesis frequently mentions purification by "short column chromatography on silica gel". The choice of eluent is crucial for successful separation. Typically, solvent systems involving mixtures of a non-polar solvent like heptane or hexane and a more polar solvent such as ethyl acetate are used. The polarity of the eluent can be adjusted (either isocratically or through a gradient) to effectively separate the target compound from unreacted starting materials and side products. For example, a 10% ethyl acetate in heptane mixture has been noted in the purification of related structures.

Spectroscopic and Spectrometric Characterization in Research

Following purification, a suite of spectroscopic and spectrometric methods is employed to confirm the chemical identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments provide detailed information about the molecular framework.

¹H NMR spectra provide information on the number and chemical environment of protons. Key expected signals would include those for the aromatic protons of the phenylacetyl group, the H8 and H1' protons of the guanosine base and ribose sugar, respectively, and the protons of the ribose moiety.

¹³C NMR spectra reveal the number of unique carbon atoms in the molecule, including the carbonyl and methylene carbons of the phenylacetyl group, and the distinct carbons of the purine and ribose rings.

While a complete, assigned NMR dataset for this compound is not readily compiled in public sources, the analysis of such spectra would be standard practice for its characterization, comparing observed chemical shifts and coupling constants to those of guanosine and phenylacetic acid to confirm the formation of the N2-amide bond.

Mass Spectrometry (MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis (MS/MS). The compound has a molecular formula of C₁₈H₁₉N₅O₆ and a precise molecular weight of 401.37 g/mol . Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, as it typically generates the protonated molecular ion [M+H]⁺ with minimal initial fragmentation.

In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion (m/z 402.1) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation pathways would include the cleavage of the glycosidic bond, leading to the separation of the phenylacetyl-guanine base from the ribose sugar, and fragmentation within the phenylacetyl moiety itself. This data is crucial for confirming the identity of the compound, especially when distinguishing it from potential isomers.

Below is a table summarizing the key molecular properties determined by mass spectrometry.

| Property | Value |

| Molecular Formula | C₁₈H₁₉N₅O₆ |

| Molecular Weight | 401.37 g/mol |

| Expected [M+H]⁺ ion (m/z) | 402.14 |

Conceptual Frameworks and Research Directions Involving Phenylacetylated Guanosine

Advanced Strategies for Oligonucleotide Engineering

Oligonucleotide engineering involves the synthesis of modified nucleic acid sequences to achieve specific functional outcomes, such as enhanced stability, improved cellular uptake, or novel therapeutic mechanisms. The ability to incorporate N2-(Phenylacetyl)guanosine as a building block is integral to these strategies, allowing for the reliable inclusion of guanosine (B1672433) residues into engineered oligonucleotides. nih.gov

The synthesis of phosphorothiolate (B1257650) oligonucleotides, which contain a sulfur atom replacing a non-bridging oxygen in the phosphate (B84403) backbone, is one such advanced strategy. These modified oligonucleotides are valuable tools for studying enzyme mechanisms and have potential as antisense therapeutics and small interfering RNAs (siRNAs). nih.gov The successful synthesis of these complex molecules relies on robust protecting group strategies, including the use of N2-acyl groups like phenylacetyl on guanosine, to ensure the integrity of the nucleobases throughout the synthetic process.

Furthermore, the development of oligonucleotides for therapeutic applications often requires the incorporation of various chemical modifications to improve their pharmacokinetic and pharmacodynamic properties. researchgate.net The use of this compound phosphoramidite (B1245037) allows for the seamless integration of guanine (B1146940) into these custom-designed therapeutic sequences, which may also include modifications to the sugar moiety or the phosphodiester backbone.

Interdisciplinary Research Integrating Synthesis with Molecular Biology

The true power of synthetic nucleoside chemistry is realized when it is integrated with molecular biology to probe and manipulate biological systems. This compound serves as a critical reagent in this interdisciplinary arena. By enabling the synthesis of specific DNA and RNA sequences, it provides molecular biologists with the custom tools needed to explore the intricate mechanisms of genetic information processing. lookchem.com

A key application is the synthesis of probes for hybridization studies, primers for PCR, and sequences for use in gene silencing technologies like antisense and RNA interference. wikipedia.org For example, a synthetic oligonucleotide containing a specific sequence, assembled using building blocks like this compound, can be introduced into a cell to bind to a target messenger RNA (mRNA). This binding event can prevent the translation of the mRNA into a protein, effectively silencing the gene and allowing researchers to study its function. nih.gov

Moreover, as a modified nucleoside, this compound itself is used in biochemical and molecular biology research to investigate the interactions between nucleic acids and other biomolecules, such as proteins. lookchem.com By incorporating this modified unit into an oligonucleotide, scientists can study how such modifications influence DNA or RNA structure, recognition by enzymes, and protein binding, thereby providing deeper insights into fundamental biological processes. lookchem.com

Future Directions in the Development of N2-Modified Nucleosides as Research Tools

The field of N2-modified nucleosides is poised for significant expansion, driven by the increasing demand for sophisticated tools in biomedical research and the development of novel nucleic acid-based therapeutics. nih.gov Research into compounds like this compound is contributing to a broader understanding of how modifications at the N2 position of guanine can be leveraged for specific applications.

One promising future direction lies in the development of new antiviral and anticancer agents. This compound has been identified as a candidate for such therapies, with studies exploring its potential to inhibit viral replication or disrupt the processes of cancer cell proliferation. lookchem.combiosynth.com The phenylacetyl moiety can influence the compound's stability, selectivity, and interaction with biological targets, making it a valuable lead structure for drug development. lookchem.com

Another exciting frontier is the engineering of therapeutic mRNA. The efficacy and safety of mRNA vaccines and therapies can be significantly enhanced by incorporating modified nucleosides that can help the mRNA evade innate immune responses and improve its translational efficiency. nih.gov While much of the focus has been on modifications like N1-methylpseudouridine, the systematic development of N2-modified guanosine analogues for mRNA cap structures is an active area of research. nih.gov These N2-modified caps (B75204) have shown potential as potent translation inhibitors and as components for creating highly active mRNA transcripts, suggesting a future role for derivatives like this compound in RNA engineering and gene therapy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.